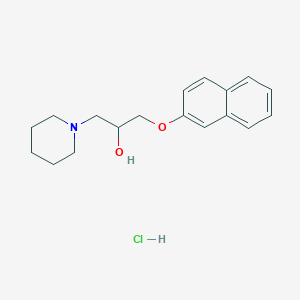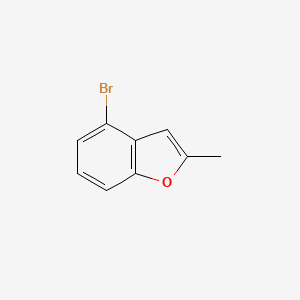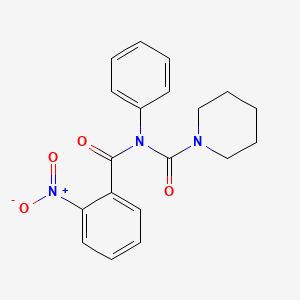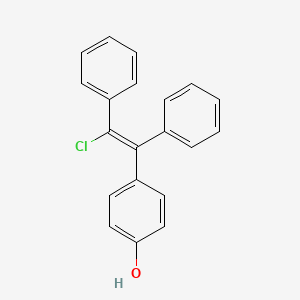
1-(Naphthalen-2-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalen-2-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring, a piperidine ring, and a propanol group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
The synthesis of 1-(Naphthalen-2-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride typically involves several steps:
Synthetic Routes and Reaction Conditions: The synthesis begins with the reaction of naphthalene-2-ol with epichlorohydrin to form 1-(naphthalen-2-yloxy)-3-chloropropan-2-ol. This intermediate is then reacted with piperidine under basic conditions to yield 1-(naphthalen-2-yloxy)-3-(piperidin-1-yl)propan-2-ol. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of each step.
Chemical Reactions Analysis
1-(Naphthalen-2-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions:
Types of Reactions: The compound can undergo oxidation, reduction, and substitution reactions. For example, oxidation can occur at the propanol group, while substitution reactions can take place at the naphthalene or piperidine rings.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products: Major products from these reactions include oxidized derivatives, substituted naphthalene or piperidine compounds, and various other functionalized derivatives.
Scientific Research Applications
1-(Naphthalen-2-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules, such as proteins and enzymes. It can serve as a probe to investigate biochemical pathways.
Medicine: In medicine, the compound is explored for its potential therapeutic effects. Its interactions with biological targets may lead to the development of new drugs or treatments.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals, materials, and other products that require specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride involves its interaction with molecular targets:
Molecular Targets and Pathways: The compound can interact with various molecular targets, such as receptors, enzymes, and ion channels. These interactions can modulate biochemical pathways, leading to specific biological effects.
Effects: The effects of the compound depend on its binding affinity and specificity for the targets. This can result in changes in cellular signaling, enzyme activity, or other physiological processes.
Comparison with Similar Compounds
1-(Naphthalen-2-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride can be compared with other similar compounds:
Similar Compounds: Similar compounds include 1-(naphthalen-2-yloxy)-3-(morpholin-1-yl)propan-2-ol and 1-(naphthalen-2-yloxy)-3-(azepan-1-yl)propan-2-ol. These compounds share structural similarities but differ in the nature of the ring attached to the propanol group.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-naphthalen-2-yloxy-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.ClH/c20-17(13-19-10-4-1-5-11-19)14-21-18-9-8-15-6-2-3-7-16(15)12-18;/h2-3,6-9,12,17,20H,1,4-5,10-11,13-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEQYGXTEJULSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC3=CC=CC=C3C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-ethyl-8-methyl-6-oxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B3015164.png)


![N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3015172.png)
![2-(3-{4-[(cyclohexylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-cyclopentylacetamide](/img/structure/B3015173.png)
![1-(2-Phenoxyethyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea](/img/structure/B3015174.png)
![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B3015175.png)
![(Z)-2-cyano-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B3015176.png)



